molecular formula C17H15BrN2O2 B2957215 1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 868155-43-5

1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2957215
CAS No.: 868155-43-5
M. Wt: 359.223
InChI Key: YBJXJWJGBRLWBQ-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 4-bromophenyl group at position 3, a 2-hydroxyphenyl group at position 5, and an acetyl group at position 1 of the dihydropyrazole ring. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-4-2-3-5-17(14)22)10-15(19-20)12-6-8-13(18)9-7-12/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXJWJGBRLWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. The reaction conditions often involve the use of ethanol as a solvent and refluxing the mixture for several hours .

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., Pd/C), and nucleophiles (e.g., amines).

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

Pyrazoline derivatives differ primarily in substituents at positions 3, 5, and 1 of the dihydropyrazole ring. Key comparisons include:

Compound Name Position 3 Substituent Position 5 Substituent Position 1 Substituent Notable Features Reference
Target Compound 4-Bromophenyl 2-Hydroxyphenyl Acetyl Ortho-hydroxyl enables H-bonding -
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-...] 4-Chlorophenyl 4-Methoxyphenyl Acetyl Methoxy enhances lipophilicity
1-{3-[4-(Methanesulfonyl)phenyl]-5-(4-bromo... 4-Methanesulfonylphenyl 4-Bromophenyl Acetyl Strong electron-withdrawing sulfonyl
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-...] 4-Fluorophenyl 4-Bromophenyl Butanone Longer ketone chain alters flexibility
  • The 2-hydroxyphenyl group, unlike methoxy or halogen substituents, enables intramolecular hydrogen bonding (e.g., O–H⋯O=C), which may planarize the molecule and increase melting points compared to non-hydroxylated analogs .
  • Crystal Structure : In analogous compounds, dihedral angles between the pyrazole ring and aryl substituents range from 4.6° to 10.5°, influencing molecular planarity and packing . The target compound’s ortho-hydroxyl group may reduce this angle, promoting tighter crystal packing via bifurcated H-bonds as seen in .

Physicochemical Properties

  • IR Spectroscopy : The acetyl group’s C=O stretch (~1680 cm⁻¹) is consistent across analogs . The hydroxyl group in the target compound would show a broad O–H stretch (~3200–3500 cm⁻¹), absent in chlorinated or methoxylated derivatives.
  • Solubility : The hydroxyl group may improve aqueous solubility compared to halogenated analogs (e.g., ), though bromine’s hydrophobicity could counterbalance this effect.

Biological Activity

1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes both bromophenyl and hydroxyphenyl moieties, which are known to influence its pharmacological properties.

  • Molecular Formula : C16H16BrN3O
  • Molecular Weight : 348.220 g/mol
  • Purity : 98%
  • InChI Key : KUMSNWAQJIDGRP-UHFFFAOYSA-N

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They are known to inhibit various kinases involved in tumor progression, such as BRAF(V600E) and EGFR. The presence of the bromine atom in the structure enhances its interaction with target proteins, potentially increasing its efficacy against cancer cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition leads to decreased production of prostaglandins, thereby alleviating symptoms associated with inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell death. In vitro studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be attributed to its unique structural features:

  • Bromophenyl Group : Enhances lipophilicity and biological activity.
  • Hydroxyphenyl Group : Contributes to hydrogen bonding interactions with biological targets.

A detailed SAR analysis indicates that modifications in the phenolic and brominated groups can lead to variations in potency and selectivity towards specific biological targets .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazole derivatives, 1-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one was tested against human cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating strong antitumor potential.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of induced arthritis. The treatment group exhibited reduced swelling and pain compared to controls, suggesting effective modulation of inflammatory pathways.

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